
Desfluoro Idelalisib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:
Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.
Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.
Substitution: The phenyl group can be introduced or modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.
Applications De Recherche Scientifique
Chronic Lymphocytic Leukemia (CLL)
Desfluoro Idelalisib is primarily indicated for the treatment of relapsed CLL. It is often used in combination with rituximab, an anti-CD20 monoclonal antibody.
- Efficacy : In clinical trials, the combination of this compound and rituximab demonstrated an overall response rate (ORR) of approximately 85.5% in patients with relapsed CLL . The median progression-free survival (PFS) was reported at 20.3 months .
- Safety Profile : The most common adverse events include diarrhea (46.4%), colitis (10.9%), and pneumonitis (10.0%). These events were generally manageable with dose adjustments or temporary discontinuation of therapy .
Follicular Lymphoma (FL)
This compound is also effective for patients with refractory FL.
- Efficacy : In a subgroup analysis, the ORR for patients with FL was found to be 55.6%, with a median PFS of 11 months . The drug was effective across various patient demographics, including those with high-risk disease features.
- Safety Profile : Similar to its use in CLL, adverse effects were manageable, allowing many patients to continue treatment without significant interruption .
Case Study 1: Relapsed CLL Patient
A patient with relapsed CLL underwent treatment with this compound in combination with rituximab after failing multiple prior therapies. The patient achieved a complete response after six months of treatment, demonstrating significant reduction in lymphadenopathy and normalization of blood counts.
Case Study 2: Refractory Follicular Lymphoma
Another case involved a patient with refractory FL who had previously received two lines of therapy. After initiating treatment with this compound, the patient experienced substantial tumor shrinkage and maintained stable disease for over a year.
Comparative Efficacy Data
The following table summarizes key clinical trial findings regarding this compound's efficacy and safety:
Study Type | Indication | Overall Response Rate | Median Progression-Free Survival | Common Adverse Events |
---|---|---|---|---|
Phase II Trial | Relapsed CLL | 85.5% | 20.3 months | Diarrhea, colitis |
Phase II Trial | Refractory FL | 55.6% | 11 months | Diarrhea, transaminase elevation |
Phase III Trial | CLL + Rituximab | 85.5% | 20.3 months | Diarrhea, pneumonitis |
Mécanisme D'action
Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.
Comparaison Avec Des Composés Similaires
Idelalisib: The parent compound, which includes a fluorine atom.
Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.
Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.
Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.
Propriétés
Numéro CAS |
870281-74-6 |
---|---|
Formule moléculaire |
C₂₂H₁₉N₇O |
Poids moléculaire |
397.43 |
Synonymes |
3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.